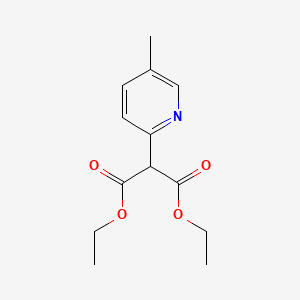

Diethyl 2-(5-methylpyridin-2-yl)malonate

描述

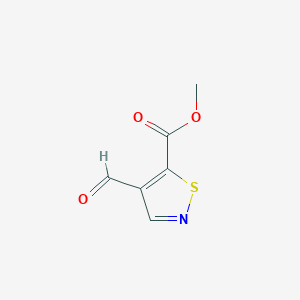

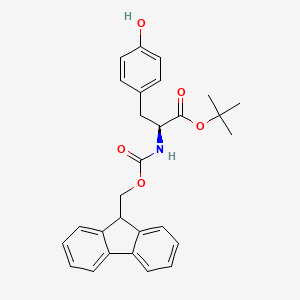

Diethyl 2-(5-methylpyridin-2-yl)malonate is a chemical compound with the molecular formula C13H17NO4 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds, such as diethyl malonate, often involves the alkylation of enolate ions . A practical large-scale synthesis of monoethyl malonate, which is among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis

The molecular structure of Diethyl 2-(5-methylpyridin-2-yl)malonate consists of a pyridine ring attached to a malonate group . The malonate group is characterized by two ester functionalities attached to the same carbon atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as diethyl malonate, often involve the formation of an enolate ion, which can then be alkylated via an SN2 reaction to form a monoalkylmalonic ester .科学研究应用

- Application : D23DYM, with its organic crystal structure, exhibits nonlinear optical behavior. Researchers explore its potential as a high-frequency conversion material .

- Application : D23DYM, with its 2,2’-bipyridine-like structure, can serve as a ligand in photochemically active transition metal complexes. These complexes find applications in catalysis, sensing, and photophysics .

Nonlinear Optical Materials

Transition Metal Complex Synthesis

These applications highlight the versatility of D23DYM and its potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies . If you need further details or additional applications, feel free to ask!

作用机制

安全和危害

属性

IUPAC Name |

diethyl 2-(5-methylpyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)8-14-10/h6-8,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPLXUIXNIUVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(5-methylpyridin-2-yl)malonate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2620964.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)